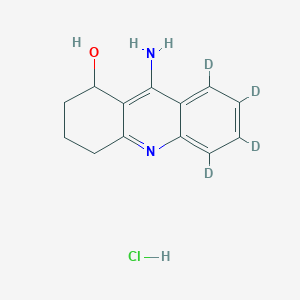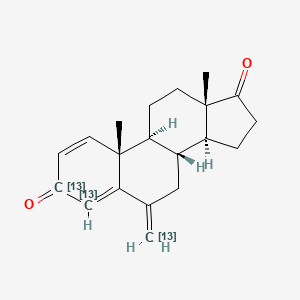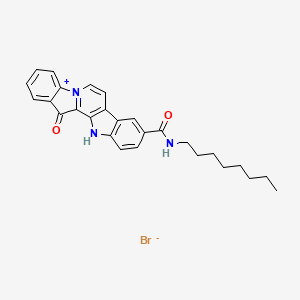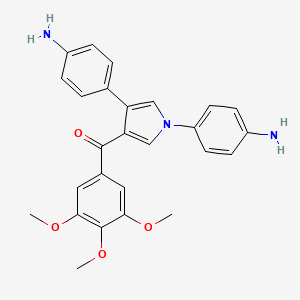
Anticancer agent 49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 49 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 49 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step often involves the use of reagents such as halogens, alkyl groups, and aromatic rings.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single batch.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 49 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including reflux and catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 49 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation, apoptosis, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and assays.
Wirkmechanismus
The mechanism of action of Anticancer agent 49 involves multiple pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.
Pathways Involved: It interferes with key signaling pathways, including the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and induction of apoptosis.
Cellular Effects: The compound induces DNA damage, disrupts the cell cycle, and triggers programmed cell death (apoptosis) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinones: Known for their anticancer properties, but often associated with toxicity and resistance issues.
Quinazolines: Effective in targeting specific molecular pathways but may have limited efficacy in certain cancer types.
Coumarins: Promising anticancer agents with a different mechanism of action, often used in combination therapies.
Uniqueness of Anticancer agent 49
This compound stands out due to its unique combination of high efficacy and low toxicity. Unlike some similar compounds, it has shown a broad spectrum of activity against various cancer cell lines and has demonstrated the ability to overcome drug resistance in certain cases. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H25N3O4 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
[1,4-bis(4-aminophenyl)pyrrol-3-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H25N3O4/c1-31-23-12-17(13-24(32-2)26(23)33-3)25(30)22-15-29(20-10-8-19(28)9-11-20)14-21(22)16-4-6-18(27)7-5-16/h4-15H,27-28H2,1-3H3 |
InChI-Schlüssel |
HQVMRVMGUWOSRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
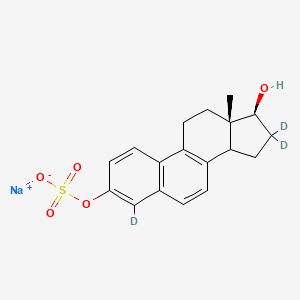
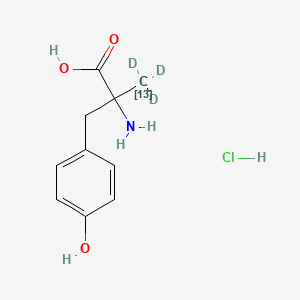
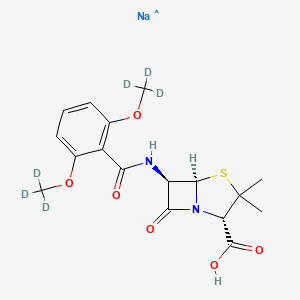

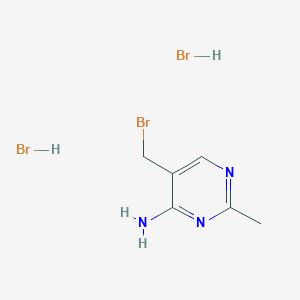
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
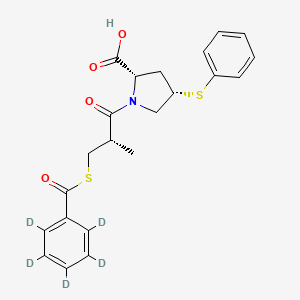
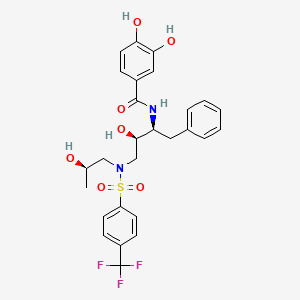
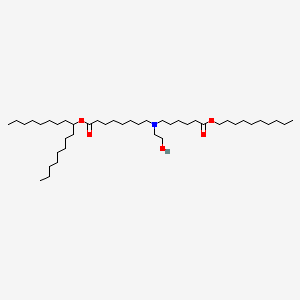
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
